2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate
Description
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate is a zwitterionic compound associated with the enzymatic activity of papain (CAS: 9001-73-4), a cysteine protease derived from Carica papaya . Its molecular formula is C₉H₁₅N₃O₂ (average mass: 197.24 g/mol), featuring:
- A propanoate backbone substituted at position 2 with a 3-azaniumylpropanoylamino group.
- An imidazol-5-yl moiety at position 3.
This structure suggests a role in substrate binding or catalytic activity within papain, though its exact mechanistic function requires further study.
Properties
IUPAC Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108333-82-0, 9001-73-4 | |
| Record name | β-Alanylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108333-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Papain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection and Acylation of β-Alanine
The synthesis begins with protecting the amino group of β-alanine to prevent unwanted side reactions. Phthalic anhydride is reacted with β-alanine in a non-polar solvent (e.g., toluene) under catalytic organic amines, yielding phthaloyl-β-alanine after water recrystallization. This intermediate is critical for subsequent chlorination:
Reaction Conditions :
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Solvent: Toluene
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Catalyst: Triethylamine
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Temperature: 60–70°C
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Yield: 85–90%
Chlorination and Condensation
Phthaloyl-β-alanine is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting phthaloyl-β-alanyl chloride reacts with a silyl-protected L-histidine derivative (e.g., trimethylsilyl histidine) to form a protected dipeptide:
Key Parameters :
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Chlorination Agent: Thionyl chloride (1.2 equiv)
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Reaction Time: 4–6 hours
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Solvent: Dichloromethane
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Yield: 75–80%
Deprotection and Purification
The phthaloyl group is removed via hydrazinolysis using hydrazine hydrate, followed by neutralization with alkaline reagents (e.g., NaOH). Crude product is purified via recrystallization or column chromatography:
Optimization :
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Hydrazine Concentration: 5–10% in ethanol
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Purification: Ethanol precipitation
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Final Purity: 90–95%
Enzymatic Synthesis
Dipeptidase-Catalyzed Coupling
A recombinant dipeptidase (SmPepD) from Serratia marcescens catalyzes the direct coupling of unprotected β-alanine and L-histidine in aqueous media. Mn²⁺ ions enhance enzymatic activity by 21.7-fold, enabling high substrate loadings (200 mM each):
Process Conditions :
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pH: 6.0–7.0
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Temperature: 50°C
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Space-Time Yield: 105 g Car g catalyst⁻¹
Continuous Membrane Reactor
A 5 L ultrafiltration membrane reactor retains SmPepD while permitting product removal. This system operates continuously for 96 hours without activity loss, achieving 60.2% total yield after nanofiltration and ethanol precipitation.
Advantages :
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Catalyst Reuse: >10 cycles
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Purity: 99% after nanofiltration
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Environmental Impact: Reduced solvent waste
Alternative Chemical Methods
Organosilane-Catalyzed Condensation
N-Acetyl-β-alanine and L-histidine are condensed using trimethylchlorosilane under acidic conditions (pH 4.0–5.0). The acetyl group is subsequently hydrolyzed with aqueous HCl:
Reaction Metrics :
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Catalyst: Trimethylchlorosilane (0.5 equiv)
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Solvent: Acetonitrile
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Yield: 70–75%
Comparative Analysis of Methods
Industrial Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of proteins by cleaving peptide bonds. This enzyme exhibits broad specificity, cleaving peptide bonds of basic amino acids, leucine, or glycine . It also hydrolyzes esters and amides .
Common Reagents and Conditions
The enzymatic activity of papain is optimal at a pH range of 6.0 to 7.0 and a temperature of around 65°C . Common reagents used in papain reactions include Na-Benzoyl-L-Arginine Ethyl Ester (BAEE), ethylenediaminetetraacetic acid (EDTA), L-cysteine, and sodium chloride . These reagents help maintain the appropriate conditions for papain’s proteolytic activity.
Major Products Formed
The major products formed from papain-catalyzed reactions are smaller peptides and amino acids. For example, the hydrolysis of BAEE by papain results in the formation of Na-Benzoyl-L-Arginine and ethanol .
Scientific Research Applications
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate has a wide range of applications in scientific research, including:
Biochemistry: Used in the analysis of proteins and the isolation of viable cells from tissues.
Medicine: Employed in wound debridement, digestive aids, and anti-inflammatory treatments.
Food Industry: Utilized as a meat tenderizer and in the clarification of beer.
Cosmetics: Incorporated into enzyme-based exfoliants and skin care products.
Textiles and Leather: Applied in the removal of hair from hides before tanning.
Mechanism of Action
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate exerts its effects through its proteolytic activity, which involves the cleavage of peptide bonds in proteins. The enzyme’s active site contains a catalytic dyad composed of cysteine-25 and histidine-159 . The cysteine residue attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the bond . This mechanism allows papain to break down proteins into smaller, more easily digestible molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Derivatives
(i) Hercynine
- Structure: (2S)-3-(1H-imidazol-4-yl)-2-(trimethylammonio)propanoate .
- Molecular Formula : C₉H₁₅N₃O₂ (identical to the target compound).
- Key Differences: The imidazole ring is substituted at position 4 instead of 4. A trimethylammonio group replaces the 3-azaniumylpropanoylamino group.
- Biological Role : Hercynine is implicated in antioxidant activity due to its ability to scavenge free radicals .
(ii) N-Stearoyl Histidine
- Structure: 3-(1H-imidazol-5-yl)-2-octadecanamidopropanoic acid .
- Molecular Formula : C₂₄H₄₁N₃O₃ (MW: 419.61 g/mol).
- Key Differences: A stearoyl (C₁₈) acyl chain replaces the azaniumylpropanoylamino group.
- Biological Role : Classified as a long-chain N-acylamide, it participates in lipid signaling and metabolic regulation .
(iii) Methyl 3-(1H-imidazol-5-yl)propanoate
- Structure: Ester derivative of 3-(1H-imidazol-5-yl)propanoic acid .
- Molecular Formula : C₇H₁₀N₂O₂ (MW: 154.17 g/mol).
- Key Differences: Lacks the aminoacyl side chain; instead, a methyl ester group enhances lipophilicity.
- Synthesis: Produced via thionyl chloride-mediated esterification in methanol .
(i) 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b)
- Structure: Features aryl substituents (phenyl and p-tolyl) on the imidazole ring and propanoate backbone .
- Molecular Formula : C₁₉H₁₉N₃O₂ (MW: 321.38 g/mol).
- Synthesis : Prepared via trifluoroacetic acid (TFA)-mediated cyclization in aqueous acetonitrile .
- Applications : Such aryl-substituted derivatives are explored for antimicrobial or anticancer properties due to enhanced binding to hydrophobic targets.
(ii) (2S)-3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid
Functional and Physicochemical Comparisons
Table 1. Comparative Overview of Key Properties
Key Research Findings
Substituent Impact on Bioactivity: The azaniumylpropanoylamino group in the target compound likely enhances solubility and ionic interactions in papain’s active site, critical for substrate recognition .
Synthetic Accessibility: Ester derivatives (e.g., methyl 3-(1H-imidazol-5-yl)propanoate) are synthesized under mild conditions, making them versatile intermediates for further functionalization .
Biological Specificity :
- N-Stearoyl Histidine exemplifies how acyl chain length dictates function; longer chains favor lipid bilayer integration, whereas shorter chains (like the target compound) prioritize aqueous interactions .
Biological Activity
2-(3-Azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate, commonly referred to as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.
Antimicrobial Properties
Research indicates that derivatives of imidazole exhibit significant antimicrobial activity. A study by demonstrated that compounds similar to this compound showed effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
Anticancer Activity
Imidazole derivatives have been explored for their anticancer properties. A case study involving a related compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, treatment with the compound led to a significant reduction in cell viability in HeLa and MCF-7 cells, with IC50 values reported at approximately 25 µM .
Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. The inhibition constant (Ki) was found to be in the low micromolar range, suggesting potential use as an antimetabolite in cancer therapy .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with biological macromolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, enhancing its binding affinity to target proteins.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 32 - 128 µg/mL | |
| Anticancer | HeLa, MCF-7 | IC50: ~25 µM | |
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | Ki: Low µM |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various imidazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and confirmed results through broth microdilution assays.
- Anticancer Potential : A recent investigation into the anticancer effects of imidazole derivatives highlighted that treatment with related compounds resulted in increased apoptosis markers in breast cancer cell lines. Flow cytometry analysis demonstrated a rise in sub-G1 phase cells post-treatment, indicating cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
